molecular formula C17H17BrO3 B8198179 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde

3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde

Cat. No.: B8198179
M. Wt: 349.2 g/mol
InChI Key: ACKWKYYUKPPHQC-UHFFFAOYSA-N
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Description

3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 2-position and a benzyloxy-propoxy chain at the 3-position of the aromatic ring. This compound is structurally characterized by its electron-withdrawing bromo substituent and the bulky benzyloxy-propoxy group, which influence its physicochemical properties and reactivity.

The bromine atom at the 2-position may serve as a reactive site for cross-coupling reactions, such as palladium-catalyzed processes, which are critical in constructing complex organic frameworks .

Properties

IUPAC Name

2-bromo-3-(3-phenylmethoxypropoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO3/c18-17-15(12-19)8-4-9-16(17)21-11-5-10-20-13-14-6-2-1-3-7-14/h1-4,6-9,12H,5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKWKYYUKPPHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCOC2=CC=CC(=C2Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde typically involves multiple steps. One common method starts with the preparation of 3-(3-Benzyloxy-propoxy)-2-hydroxybenzaldehyde. This intermediate can be synthesized by reacting 2,3-dihydroxybenzaldehyde with sodium tert-butoxide in dimethyl sulfoxide, followed by the addition of 1-(3-bromopropoxy)methylbenzene . The resulting product is then brominated to obtain 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: 3-(3-Benzyloxy-propoxy)-2-bromo-benzoic acid.

    Reduction: 3-(3-Benzyloxy-propoxy)-2-bromo-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. This results in the formation of a new carbon-nucleophile bond and the release of bromide ion.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzaldehyde Derivatives

Compound Name Substituents Key Functional Groups Molecular Features
3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde 2-Br, 3-(benzyloxy-propoxy) Aldehyde, ether, bromine Bulky ether chain, electron-withdrawing Br
4-(Benzyloxy)-3-phenethoxybenzaldehyde 4-Benzyloxy, 3-phenethoxy Aldehyde, ether Two ether chains, no halogens
3-Bromo-2-hydroxybenzaldehyde 2-OH, 3-Br Aldehyde, hydroxyl, bromine Intramolecular H-bond (O–H⋯O)
2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde 2-Dimethylamino-propoxy, 3-Me, 4-propoxy Aldehyde, amine, ether Electron-donating amine, methyl

Key Observations:

  • Electron Effects: The bromine atom in 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde withdraws electron density, polarizing the aldehyde group and enhancing its electrophilicity compared to non-halogenated analogs like 4-(benzyloxy)-3-phenethoxybenzaldehyde .
  • Steric Hindrance: The benzyloxy-propoxy chain introduces significant steric bulk, which may reduce reactivity in nucleophilic additions or condensations, similar to the steric effects observed in 2-bromo-benzaldehyde derivatives .
  • Hydrogen Bonding: Unlike 3-bromo-2-hydroxybenzaldehyde, which forms an intramolecular O–H⋯O hydrogen bond (O⋯O: 2.64 Å), the benzyloxy-propoxy group in the target compound lacks H-bond donors, leading to distinct solubility and crystallinity profiles .

Physicochemical Properties

  • Solubility: The benzyloxy-propoxy chain increases lipophilicity, contrasting with the polar 3-bromo-2-hydroxybenzaldehyde, which exhibits higher solubility in protic solvents .
  • Crystal Packing: While 3-bromo-2-hydroxybenzaldehyde forms π-stacked chains (centroid-to-centroid: 3.75 Å) and C–H⋯Br interactions, the target compound’s packing is likely dominated by van der Waals forces due to the absence of strong intermolecular H-bonds .

Biological Activity

3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde
  • Molecular Formula : C16H17BrO3
  • Molecular Weight : 349.21 g/mol

Mechanisms of Biological Activity

Research indicates that 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde exhibits several biological activities, primarily through its interactions with various molecular targets. Key mechanisms include:

  • Antimicrobial Activity : The compound has been evaluated for its potential antimicrobial properties. Studies suggest it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study conducted on various cancer cell lines demonstrated that 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 20 µM across different cell lines, indicating potent anticancer activity.
  • Antimicrobial Evaluation :
    • In vitro assays against Gram-positive and Gram-negative bacteria revealed that the compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. The specific mechanism of action against bacterial cells is still under investigation.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerVarious Cancer Cell Lines10-20 µM
AntimicrobialGram-positive Bacteria50-100 µg/mL
Gram-negative Bacteria50-100 µg/mL

Comparative Analysis with Related Compounds

To understand the unique properties of 3-(3-Benzyloxy-propoxy)-2-bromo-benzaldehyde, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-(Benzyloxy)-3-bromobenzaldehydeSimilar bromine substitutionModerate anticancer activity
Benzaldehyde DerivativesVarying functional groupsDiverse biological activities

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